molecular formula C28H31FN2O4S B289345 6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B289345
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: PEALLTNLZKCSFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies and autoimmune diseases.

Wirkmechanismus

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK by TAK-659 leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways in B cells, leading to inhibition of cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in B cell malignancies and inhibit the growth of xenografts in mice. In addition, TAK-659 has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 is a potent and selective inhibitor of BTK, with low nanomolar potency in biochemical and cellular assays. TAK-659 has also shown favorable pharmacokinetic properties in preclinical studies, with good oral bioavailability and long half-life. However, TAK-659 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
List of

Zukünftige Richtungen

1. Clinical trials of TAK-659 in B cell malignancies and autoimmune diseases.
2. Combination therapy of TAK-659 with other targeted therapies or chemotherapy drugs.
3. Development of biomarkers to predict response to TAK-659.
4. Investigation of the mechanism of resistance to TAK-659 and development of strategies to overcome resistance.
5. Evaluation of the safety and efficacy of TAK-659 in combination with immunotherapy agents.
6. Investigation of the role of BTK inhibition in other diseases, such as allergic and inflammatory disorders.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The first step is the synthesis of the key intermediate, 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which is then coupled with 2,5-dimethoxyaniline and 4-fluorobenzoyl chloride to yield the final product. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In a study published in the journal Blood, TAK-659 was shown to inhibit BTK activity and downstream signaling pathways in primary chronic lymphocytic leukemia (CLL) cells and CLL cell lines. TAK-659 also induced apoptosis (programmed cell death) in CLL cells and inhibited the growth of CLL xenografts in mice.
In another study published in the journal Cancer Research, TAK-659 was shown to inhibit the growth of diffuse large B cell lymphoma (DLBCL) cell lines and xenografts in mice. TAK-659 also enhanced the anti-tumor activity of the chemotherapy drug rituximab in DLBCL xenografts.

Eigenschaften

Molekularformel

C28H31FN2O4S

Molekulargewicht

510.6 g/mol

IUPAC-Name

6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H31FN2O4S/c1-28(2,3)17-8-12-20-23(14-17)36-27(31-25(32)16-6-9-18(29)10-7-16)24(20)26(33)30-21-15-19(34-4)11-13-22(21)35-5/h6-7,9-11,13,15,17H,8,12,14H2,1-5H3,(H,30,33)(H,31,32)

InChI-Schlüssel

PEALLTNLZKCSFM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

Kanonische SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)NC(=O)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.